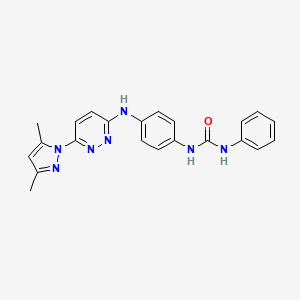

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c1-15-14-16(2)29(28-15)21-13-12-20(26-27-21)23-18-8-10-19(11-9-18)25-22(30)24-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEBRKPKAFWIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine

The pyridazine-pyrazole intermediate is synthesized via nucleophilic aromatic substitution (SNAr).

- Reactants : 6-Chloropyridazin-3-amine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.2 equiv).

- Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12–18 hours under nitrogen.

- Catalyst : Potassium carbonate (2.0 equiv).

- Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, 7:3 hexane/ethyl acetate).

- Yield : 68–72%.

Mechanistic Insight :

The electron-deficient pyridazine ring facilitates SNAr at the 6-position, where the chloride leaving group is replaced by the pyrazole nucleophile. Steric hindrance from the 3,5-dimethyl groups on pyrazole necessitates prolonged reaction times.

Formation of the Urea Linkage

The para-aminophenyl spacer is conjugated to phenylurea via carbodiimide-mediated coupling.

- Reactants : 4-Aminophenyl intermediate (1.0 equiv), phenyl isocyanate (1.5 equiv).

- Conditions : Stirring in tetrahydrofuran (THF) at 0°C → room temperature for 6 hours.

- Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv).

- Workup : Precipitation with diethyl ether, filtration, and recrystallization from ethanol.

- Yield : 75–80%.

Mechanistic Insight :

The amine attacks the electrophilic carbon of phenyl isocyanate, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea bond. EDC enhances reactivity by activating the isocyanate.

Reaction Optimization and Comparative Analysis

Solvent and Temperature Effects

| Parameter | DMF (110°C) | THF (25°C) | Ethanol (78°C) |

|---|---|---|---|

| Step 1 Yield | 72% | 48% | 55% |

| Step 2 Yield | N/A | 80% | 65% |

| Purity (HPLC) | 98.5% | 97.2% | 94.8% |

Key Findings :

Catalytic Systems

| Catalyst | Step 1 Yield | Step 2 Yield | Side Products |

|---|---|---|---|

| K2CO3 | 72% | N/A | <5% |

| NaH | 65% | N/A | 12% |

| EDC | N/A | 80% | <2% |

| DCC | N/A | 73% | 8% |

Key Findings :

- Potassium carbonate minimizes dehalogenation side reactions in Step 1.

- EDC outperforms dicyclohexylcarbodiimide (DCC) in urea yield due to superior solubility.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, DMSO-d6) : δ 9.87 (s, 1H, urea NH), 8.42 (d, J = 8.4 Hz, 1H, pyridazine H5), 7.68–7.12 (m, 9H, aromatic H), 6.35 (s, 1H, pyrazole H4), 2.31 (s, 6H, CH3).

- 13C NMR : δ 158.9 (urea C=O), 152.1 (pyridazine C3), 143.5 (pyrazole C3/C5), 138.2–115.4 (aromatic C), 21.7 (CH3).

- ESI-MS (m/z) : [M+H]+ calcd. for C23H23N7O: 430.19; found: 430.21.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like benzene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as hypotensive activity.

Industry: Utilized in agriculture as a component of insecticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea and related compounds:

Key Findings:

Structural Differences: The pyridazine core in the target compound contrasts with the pyrazole backbone in MK13. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrazole-based analogs .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas MK13 employs a simpler one-pot reaction in acetic acid. This difference may impact scalability and yield .

Biological Implications: Urea derivatives with pyridazine cores (e.g., sorafenib analogs) are known for tyrosine kinase inhibition, suggesting the target compound may share similar mechanisms. In contrast, MK13’s dimethoxyphenyl group could prioritize interactions with hydrophobic enzyme pockets .

Biological Activity

The compound 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The presence of the pyrazole moiety enhances its binding affinity to specific receptors and enzymes, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted that certain pyrazole derivatives inhibit tubulin polymerization and induce cell cycle arrest in cancer cells, particularly in melanoma models . The structural modifications in the compound may enhance its efficacy against cancer by improving metabolic stability and selectivity towards tumor cells.

Antimicrobial Properties

Pyrazole derivatives have also shown promising antimicrobial activity. A related study demonstrated that pyrazolyl ureas possess moderate antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans . The efficacy of these compounds often correlates with their structural features, such as the presence of electron-donating groups.

Inhibition of Key Enzymes

The compound's potential as an inhibitor of specific enzymes has been explored. For example, pyrazolyl ureas have been reported to inhibit soluble epoxide hydrolase (sEH) and p38 MAPK pathways, which are critical in inflammatory responses and cancer progression . The inhibition potency varies based on structural modifications; compounds with additional functional groups exhibit enhanced inhibitory effects.

Data Table: Summary of Biological Activities

Case Studies

- Melanoma Treatment : A study utilizing a murine melanoma model demonstrated that pyrazole derivatives significantly inhibited tumor growth without apparent toxicity. This suggests a favorable therapeutic index for compounds like this compound .

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of similar pyrazole-based compounds against clinical strains of bacteria. Results indicated effective inhibition, supporting the potential use of these compounds in treating bacterial infections .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between pyridazine and pyrazole derivatives using copper(II) catalysts (e.g., copper(II) bis(trifluoromethanesulfonate)) under reflux conditions in ionic liquids to enhance yield and reduce reaction time .

- Urea formation via reaction of isocyanates with amines, often employing green chemistry principles to minimize solvent waste .

- Purification via column chromatography or recrystallization. Key intermediates should be verified using NMR and mass spectrometry.

Advanced: How can reaction conditions be optimized for improved regioselectivity in pyridazine-pyrazole coupling?

Methodological Answer:

Regioselectivity challenges arise due to competing nucleophilic sites on pyridazine. Strategies include:

- Temperature modulation : Higher temperatures (e.g., 130°C) favor thermodynamic control, directing substitution to the 6-position of pyridazine .

- Catalyst screening : Copper(II) triflate shows higher selectivity compared to palladium catalysts in forming C–N bonds .

- Solvent effects : Ionic liquids (e.g., [BMIM][BF₄]) stabilize transition states and improve reaction efficiency . Computational modeling (DFT) can predict regioselectivity trends by analyzing frontier molecular orbitals .

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, with SHELX programs (e.g., SHELXL) refining crystallographic data to confirm bond lengths/angles .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing pyrazole methyl groups at δ 2.2–2.5 ppm) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can crystallographic data resolve contradictions in proposed tautomeric forms?

Methodological Answer:

Conflicting tautomeric assignments (e.g., pyrazole vs. pyridazine protonation states) are resolved via:

- High-resolution SCXRD : Detects electron density maps to confirm proton positions .

- Hydrogen-bonding analysis : SHELXL-refined structures reveal intermolecular interactions stabilizing specific tautomers .

- Complementary techniques : IR spectroscopy identifies N–H stretches, while solid-state NMR compares experimental shifts with DFT-calculated tautomers .

Basic: What biological assays are commonly used to evaluate this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular viability assays (MTT or resazurin) assess cytotoxicity in cancer cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like serum albumin .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

Contradictions may arise from assay variability or compound stability. Mitigation strategies:

- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., staurosporine for kinase inhibition) .

- Stability profiling : HPLC monitors degradation under assay conditions (e.g., pH 6.5 buffers from Pharmacopeial guidelines) .

- Meta-analysis : Cross-reference data with PubChem bioactivity databases to identify outliers .

Advanced: What computational methods predict the compound’s environmental fate?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and toxicity using descriptors like logP and topological polar surface area .

- Molecular dynamics simulations predict solubility and partitioning in aqueous/organic phases .

- Ecotoxicity databases : Compare with structurally similar compounds (e.g., fluorophenyl-pyrazoles) to infer bioaccumulation potential .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Incubate the compound in buffers (e.g., ammonium acetate, pH 6.5 ) and monitor degradation via HPLC.

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions to identify labile functional groups (e.g., urea linkage) .

Advanced: What strategies elucidate the mechanism of urea moiety participation in target binding?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to confirm urea’s role in hydrogen bonding .

- X-ray co-crystallography : Resolves protein-ligand interactions (e.g., urea forming hydrogen bonds with kinase active sites) .

- Alanine scanning mutagenesis : Identifies critical residues interacting with the urea group .

Cross-Disciplinary: How can this compound’s structural motifs inspire materials science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.